

# Technical Guide: Sourcing and Utilization of (2-Bromo-6-chlorophenyl)methanamine

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## Compound of Interest

Compound Name:	(2-Bromo-6-chlorophenyl)methanamine
CAS No.:	1261471-96-8
Cat. No.:	B2850090

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## Executive Summary

**(2-Bromo-6-chlorophenyl)methanamine** (CAS: 1261471-96-8) is a specialized, high-value halogenated building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of agrochemicals. Its 2,6-dihalogenated substitution pattern introduces significant steric bulk and orthogonality, making it a critical scaffold for restricting conformational freedom in peptidomimetics and biaryl ligands.

Currently, the compound is classified as a Tier 2 Research Chemical—widely listed but often non-stock (lead time 2–3 weeks) or available only in gram-scale quantities from specialized vendors. This guide outlines the "Buy vs. Make" decision matrix, quality control parameters, and validated utilization protocols.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

Property	Specification
IUPAC Name	(2-Bromo-6-chlorophenyl)methanamine
Common Name	2-Bromo-6-chlorobenzylamine
CAS Number	1261471-96-8 (Free Base) / 1337042-39-3 (HCl Salt)*
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrClN
Molecular Weight	220.49 g/mol (Free Base)
Physical State	White to off-white solid (HCl salt); Pale yellow oil (Free base)
Solubility	DMSO (>20 mg/mL), Methanol, DCM; Insoluble in water (Free base)
pKa (Predicted)	~8.8 (Conjugate acid)
Isotopic Pattern	Distinct M, M+2, M+4 pattern (due to <sup>79</sup> Br/ <sup>81</sup> Br and <sup>35</sup> Cl/ <sup>37</sup> Cl)

\*Note: CAS numbers for rare building blocks can vary by salt form. Always verify structure via SMILES: NC1=C(Br)C=CC=C1Cl.

## Commercial Landscape Analysis

### Supply Chain Status

Unlike commodity benzylamines, this compound is not typically held in bulk inventory by major catalogs (e.g., Sigma-Aldrich, Fisher) for immediate dispatch. It is primarily sourced through Contract Research Organizations (CROs) and specialized building block vendors.

Market Availability Table:

Vendor Category	Typical Pack Size	Lead Time	Estimated Cost (USD)	Reliability
Tier 1 (Global)	250 mg - 1 g	2-4 Weeks	\$200 - \$350 / g	High
Tier 2 (Specialist)	1 g - 5 g	1-2 Weeks	\$150 - \$250 / g	Medium
Custom Synthesis	>10 g	4-6 Weeks	Quote Dependent	High

#### Key Suppliers:

- Primary: BLD Pharm, Fluorochem, Combi-Blocks.
- Secondary: Enamine, Chem-Space (Aggregators).

## The "Make vs. Buy" Decision

Recommendation: For requirements < 5 grams, purchasing is cost-effective despite the high price per gram, as it eliminates the safety risks of handling benzyl bromides or cyanides. For requirements > 10 grams, in-house synthesis is recommended to ensure purity and reduce costs.

## Synthetic Accessibility (The "Make" Protocol)

If commercial stock is unavailable or cost-prohibitive, the following synthetic route is validated for high fidelity. It avoids catalytic hydrogenation, which poses a high risk of dehalogenation (loss of Br/Cl) on this specific scaffold.

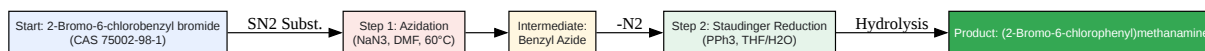
## Recommended Route: Staudinger Reduction

This pathway uses 2-Bromo-6-chlorobenzyl bromide (commercially available, CAS 75002-98-1) as the starting material.

#### Rationale:

- Chemo-selectivity: Avoids Pd/C hydrogenation which would strip the Aryl-Bromide.

- Scalability: The azide intermediate is energetic but manageable at <20g scales with proper safety controls.



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Figure 1: Validated synthetic workflow preserving the halogenation pattern.

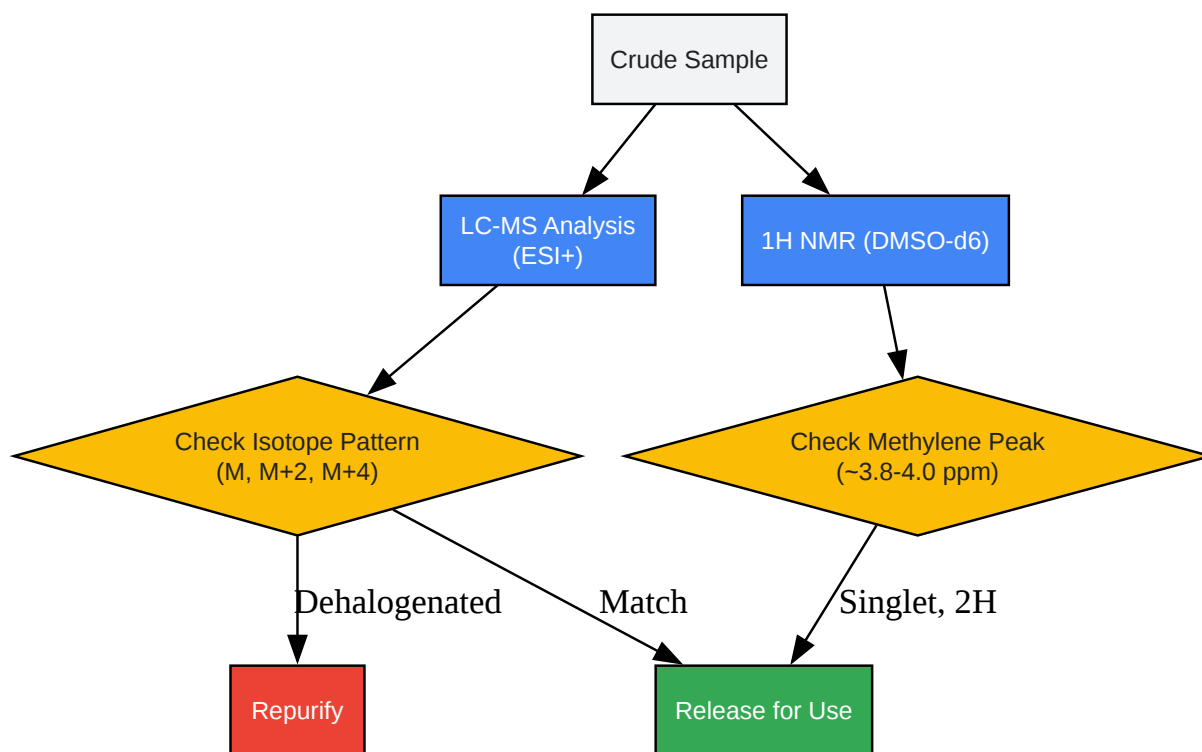
## Step-by-Step Protocol

- **Azidation:** Dissolve 2-bromo-6-chlorobenzyl bromide (1.0 eq) in DMF (0.5 M). Add Sodium Azide (1.2 eq) cautiously. Heat to 60°C for 4 hours. Safety: Azides are shock-sensitive; do not concentrate to dryness.
- **Workup:** Dilute with water, extract with EtOAc.
- **Reduction:** Dissolve the crude azide in THF. Add Triphenylphosphine (1.1 eq). Stir until N<sub>2</sub> evolution ceases. Add water (excess) and stir for 12 hours to hydrolyze the iminophosphorane.
- **Purification:** Acid/Base extraction. Acidify to pH 2 (extract impurities into organic), then basify aqueous layer to pH 12 and extract product into DCM.

## Quality Control & Characterization

Due to the presence of two halogens, the mass spectrum is the definitive identification tool.

QC Workflow:



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Figure 2: Analytical decision tree for confirming identity and purity.

#### Key Analytical Markers:

- $^1\text{H}$  NMR (DMSO- $d_6$ ): Look for the benzylic methylene singlet around  $\delta$  3.9–4.1 ppm. The aromatic region ( $\delta$  7.1–7.7 ppm) will show a characteristic splitting pattern (typically two doublets and a triplet, or a multiplet depending on resolution) for the 1,2,3-trisubstituted benzene ring.
- LC-MS: The parent ion  $[\text{M}+\text{H}]^+$  should appear at 220/222/224 with relative intensities approx 3:4:1 (characteristic of 1 Br + 1 Cl).

## Applications in Drug Discovery[11]

This building block is highly valued for its Orthogonal Reactivity. It serves as a "linchpin" scaffold.

- Amide Coupling (The "Handle"): The primary amine reacts with carboxylic acids to form amides. This is the primary attachment point for peptidomimetics.
- Suzuki-Miyaura Coupling (The "Growth Vector"): The Aryl-Bromide at the 2-position is highly reactive toward boronic acids, allowing for the installation of biaryl systems.
- Steric Blocking (The "Shield"): The 6-Chloro substituent is generally too sterically hindered and electronically deactivated to react under standard Suzuki conditions, acting instead to lock the conformation of the molecule (atropisomerism potential).

Usage Example (Endothelin Antagonists): Researchers utilize this amine to synthesize sulfonamide derivatives where the 2,6-substitution pattern fills a specific hydrophobic pocket in the receptor, improving selectivity over non-substituted benzylamines [1].

## Safety & Handling

- GHS Classification: Skin Corr.[1] 1B (if free base), Acute Tox. 4 (Oral).
- Specific Hazard: The free base can absorb CO<sub>2</sub> from the air (carbamic acid formation). Store under Nitrogen/Argon at 2–8°C.
- Incompatibility: Avoid strong oxidizers. Reacts violently with acid chlorides.

## References

- Boss, C. et al. (2012). "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan): An Orally Active, Potent Dual Endothelin Receptor Antagonist." *Journal of Medicinal Chemistry*, 55(17), 7829–7840.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53394665, **(2-Bromo-6-chlorophenyl)methanamine**.
- Sigma-Aldrich. (2026). Product Specification: 2-Bromobenzylamine derivatives.[2]
- Fluorochem. (2026). Product Page: **(2-Bromo-6-chlorophenyl)methanamine Hydrochloride**. [3]

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## Sources

- [1. 2-Bromo-6-chlorobenzoic acid | C7H4BrClO2 | CID 33125 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 1-\(2-Brom-6-chlorphenyl\)methanamin | 1261471-96-8 \[chemicalbook.com\]](#)
- [3. danabiosci.com \[danabiosci.com\]](#)
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